
3-bromo-N-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibition of Human Leukocyte Elastase
The compound has been utilized in the synthesis of N-aryl-3,3-dihalogenoazetidin-2-ones, which are shown to be effective inhibitors of human leukocyte elastase (HLE). The study by Doucet et al. (1997) involved the stereospecific synthesis of these compounds, demonstrating their potential in medicinal chemistry for targeting elastase-related diseases (Doucet et al., 1997).
Protecting Group in Organic Synthesis
Horning et al. (1970) described the use of a derivative of the compound as a masked acetonyl bromide in organic synthesis. This chemical entity serves as a protective group, aiding in the synthesis of various organic compounds (Horning et al., 1970).
Conversion to Oxetanes
Aftab et al. (2000) researched the stereospecific conversion of certain diastereoisomeric diols into oxetanes, utilizing a derivative of 3-bromo-N-cyclohexylpropanamide. This conversion is significant in the synthesis of complex organic molecules, often used in pharmaceutical applications (Aftab et al., 2000).
Photocyclization in Organic Chemistry
Nishio et al. (2005) investigated the photochemical reactions of N-(2-bromoalkanoyl) derivatives, including those related to 3-bromo-N-cyclohexylpropanamide. Their study offers insights into the photocyclization processes, essential for the development of photo-responsive materials (Nishio et al., 2005).
Synthesis and Characterization of Dyes
The compound has been used in the synthesis of regioisomerically pure perylene bisimide dyes, as demonstrated by Würthner et al. (2004). This application is crucial for the development of advanced materials and pigments (Würthner et al., 2004).
Antimicrobial Activity
Grishchuk et al. (2013) explored the antimicrobial activity of related compounds, shedding light on their potential as antibacterial and antifungal agents (Grishchuk et al., 2013).
Synthesis of Pyrimido[1,2,3-cd]purinediones
Weyler et al. (2003) used a derivative of 3-bromo-N-cyclohexylpropanamide in synthesizing tricyclic pyrimido[1,2,3-cd]purinediones, important for their pharmacological properties (Weyler et al., 2003).
Metabolism Studies
James et al. (1981) conducted a study on the metabolism of a closely related compound, 1,3-dibromopropane, in rats. This research is vital for understanding the biological interactions and effects of such compounds (James et al., 1981).
Enaminoketone Studies
Jirkovsky (1974) investigated the reactions of N-substituted 3-amino-2-cyclohexen-1-ones, relating to the compound . This research contributes to the field of organic chemistry, particularly in the synthesis of enaminoketones (Jirkovsky, 1974).
Eigenschaften
IUPAC Name |
3-bromo-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWGXHKYNXZVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclohexylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1-pyrrolidinylcarbonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2890774.png)
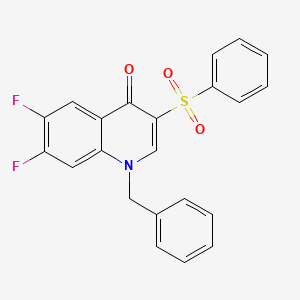
![4-(4-(benzyloxy)phenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2890776.png)
![N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2890777.png)
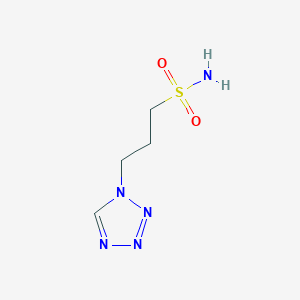
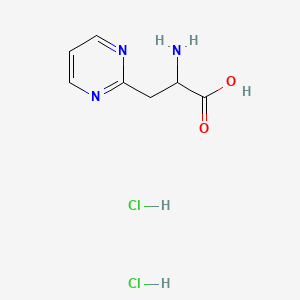
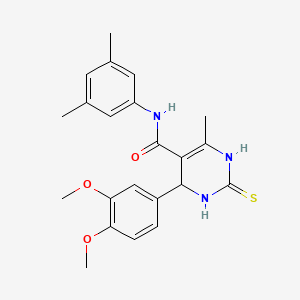
![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)
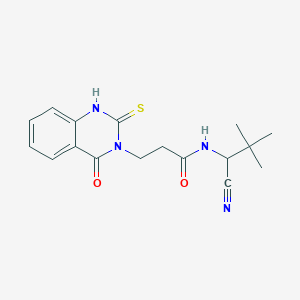
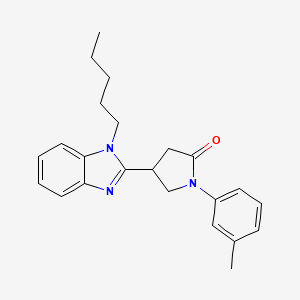
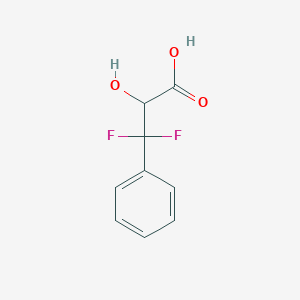
![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2890792.png)
![(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890793.png)
![N-(3-Methylphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2890795.png)